1-(But-2-en-1-yl)azetidine
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Overview
Description
1-(But-2-en-1-yl)azetidine is a four-membered nitrogen-containing heterocycle Azetidines, including this compound, are known for their ring strain and unique reactivity, making them valuable in various chemical applications
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(But-2-en-1-yl)azetidine can be synthesized through several methods. . This method is efficient for producing functionalized azetidines. Another method involves nucleophilic substitution reactions with nitrogen nucleophiles or the reduction of β-lactams .
Industrial Production Methods: Industrial production of azetidines often relies on the ring-opening polymerization of aziridines and azetidines. This process can be controlled through cationic or anionic mechanisms, allowing for the production of high molecular weight polymers .
Chemical Reactions Analysis
Types of Reactions: 1-(But-2-en-1-yl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the nitrogen atom in the azetidine ring acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or sulfonates as electrophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of azetidine-2-carboxylic acid derivatives, while reduction can yield various amine derivatives .
Scientific Research Applications
1-(But-2-en-1-yl)azetidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(But-2-en-1-yl)azetidine involves its interaction with molecular targets through its nitrogen atom. This interaction can lead to the formation of covalent bonds with target molecules, influencing various biochemical pathways. For example, azetidine-2-carboxylic acid, a related compound, mimics proline and can be incorporated into proteins, leading to misfolding and functional disruption .
Comparison with Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity compared to azetidines.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and reactivity.
β-Lactams: Four-membered nitrogen-containing heterocycles used in antibiotics like penicillins and cephalosporins.
Uniqueness: 1-(But-2-en-1-yl)azetidine is unique due to its balance of ring strain and stability, making it more manageable than aziridines while still offering significant reactivity. This balance allows for its use in a wide range of applications, from drug discovery to polymer science .
Properties
CAS No. |
69416-65-5 |
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Molecular Formula |
C7H13N |
Molecular Weight |
111.18 g/mol |
IUPAC Name |
1-but-2-enylazetidine |
InChI |
InChI=1S/C7H13N/c1-2-3-5-8-6-4-7-8/h2-3H,4-7H2,1H3 |
InChI Key |
WEFPHRCLYYRWCO-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCN1CCC1 |
Origin of Product |
United States |
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